molecular formula C7H12F2O2 B13321602 3-(2,2-Difluoropropoxy)cyclobutan-1-ol

3-(2,2-Difluoropropoxy)cyclobutan-1-ol

Cat. No.: B13321602
M. Wt: 166.17 g/mol
InChI Key: MLPSDKPLPNEUBP-UHFFFAOYSA-N
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Description

3-(2,2-Difluoropropoxy)cyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with a 2,2-difluoropropoxy group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoropropoxy)cyclobutan-1-ol typically involves the reaction of cyclobutanone with 2,2-difluoropropanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoropropoxy)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cyclobutanone derivatives, cyclobutanol derivatives, and various substituted cyclobutane compounds.

Scientific Research Applications

3-(2,2-Difluoropropoxy)cyclobutan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoropropoxy)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the difluoropropoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Difluoropropoxy)cyclobutan-1-ol is unique due to the presence of the difluoropropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H12F2O2

Molecular Weight

166.17 g/mol

IUPAC Name

3-(2,2-difluoropropoxy)cyclobutan-1-ol

InChI

InChI=1S/C7H12F2O2/c1-7(8,9)4-11-6-2-5(10)3-6/h5-6,10H,2-4H2,1H3

InChI Key

MLPSDKPLPNEUBP-UHFFFAOYSA-N

Canonical SMILES

CC(COC1CC(C1)O)(F)F

Origin of Product

United States

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